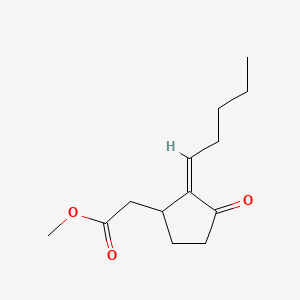
Methyl 3-oxo-2-pentylidenecyclopentaneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxo-2-pentylidenecyclopentaneacetate is a chemical compound with the molecular formula C13H20O3. It is known for its presence in natural sources such as jasmine, tea, and perfume grass . This compound is also referred to as methyl (3-oxo-2-pentylcyclopentyl)acetate, Hedione, Kharismal, and methyl dihydrojasmonate .
Vorbereitungsmethoden
The synthesis of methyl 3-oxo-2-pentylidenecyclopentaneacetate involves several steps. One common method includes the esterification of cyclopentaneacetic acid with methanol in the presence of a catalyst. The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles, often employing more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
Methyl 3-oxo-2-pentylidenecyclopentaneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxo-2-pentylidenecyclopentaneacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a signaling molecule in plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of methyl 3-oxo-2-pentylidenecyclopentaneacetate involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule, influencing various physiological processes. The compound may bind to specific receptors, triggering a cascade of biochemical reactions that result in the desired effect. The exact molecular targets and pathways can vary depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-oxo-2-pentylidenecyclopentaneacetate is similar to other compounds such as methyl dihydrojasmonate, methyl hydrojasmonate, and methyl (2-pentyl-3-oxocyclopentyl)acetate . These compounds share structural similarities and often exhibit similar chemical properties and applications. this compound is unique in its specific molecular structure, which can influence its reactivity and interactions in various contexts.
Eigenschaften
CAS-Nummer |
84962-44-7 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
methyl 2-[(2Z)-3-oxo-2-pentylidenecyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h6,10H,3-5,7-9H2,1-2H3/b11-6- |
InChI-Schlüssel |
BJWUCYNWZYDBHN-WDZFZDKYSA-N |
Isomerische SMILES |
CCCC/C=C\1/C(CCC1=O)CC(=O)OC |
Kanonische SMILES |
CCCCC=C1C(CCC1=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


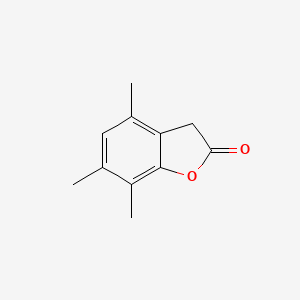
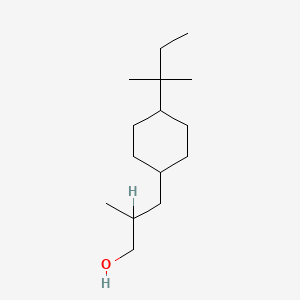
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
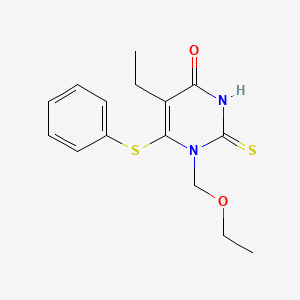
![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
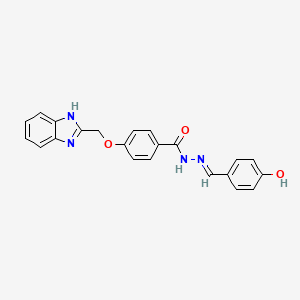
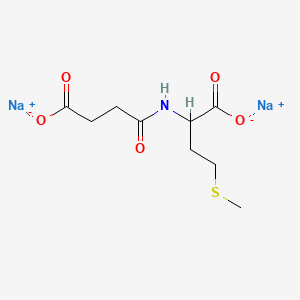
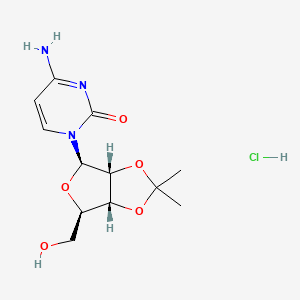

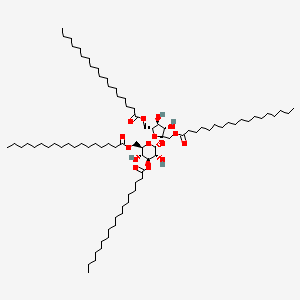
![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)
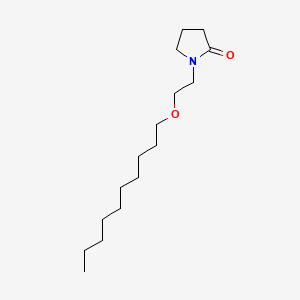
![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)

